molecular formula C15H14N4OS B6081293 2-(1-pyrrolidinyl)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(1-pyrrolidinyl)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B6081293
M. Wt: 298.4 g/mol
InChI Key: GZRMHKVFDWXTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-pyrrolidinyl)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its broad spectrum of biological activities, including antitumor, antibacterial, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-pyrrolidinyl)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial methods aim to maximize yield while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(1-pyrrolidinyl)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-pyrrolidinyl)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-pyrrolidinyl)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It can inhibit enzymes or modulate receptors, leading to changes in cellular signaling pathways. For instance, it may inhibit tyrosine kinases or other protein kinases, disrupting cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-pyrrolidinyl)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrrolidinyl group and a thienyl group on the pyrido[2,3-d]pyrimidine core differentiates it from other similar compounds .

Properties

IUPAC Name

2-pyrrolidin-1-yl-5-thiophen-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-14-12-11(10-4-8-21-9-10)3-5-16-13(12)17-15(18-14)19-6-1-2-7-19/h3-5,8-9H,1-2,6-7H2,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRMHKVFDWXTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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